molecular formula C10H12N2O B14363899 1-Methyl-4-phenylimidazolidin-2-one CAS No. 93782-05-9

1-Methyl-4-phenylimidazolidin-2-one

Cat. No.: B14363899
CAS No.: 93782-05-9
M. Wt: 176.21 g/mol
InChI Key: IVJNHCIOLJRJOC-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C10H12N2O It belongs to the class of imidazolidinones, which are heterocyclic compounds containing an imidazolidine ring

Preparation Methods

The synthesis of 1-Methyl-4-phenylimidazolidin-2-one can be achieved through several routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically uses a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-phenylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinase C and phospholipase C, which play crucial roles in cellular signaling pathways . By modulating these pathways, the compound can exert various biological effects, including anti-cancer activity.

Comparison with Similar Compounds

1-Methyl-4-phenylimidazolidin-2-one can be compared with other imidazolidinones and imidazoles. Similar compounds include:

Properties

CAS No.

93782-05-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-methyl-4-phenylimidazolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13)

InChI Key

IVJNHCIOLJRJOC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

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